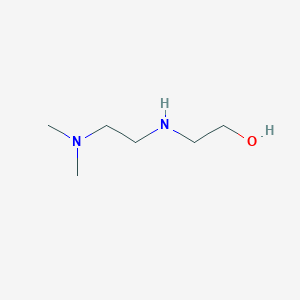

2-(2-Dimethylamino-ethylamino)-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(dimethylamino)ethylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2O/c1-8(2)5-3-7-4-6-9/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOOBVFKGSBICZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338146 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38361-86-3 | |

| Record name | 2-(2-Dimethylamino-ethylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-(dimethylamino)ethyl)amino)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol: Core Basic Properties for Researchers and Drug Development Professionals

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, commonly abbreviated as DMAEE, is a versatile organic compound with the molecular formula C₆H₁₅NO₂.[1][2][3] This polyfunctional molecule incorporates a tertiary amine, an ether linkage, and a hydroxyl group, rendering it a valuable intermediate and additive in a multitude of chemical applications.[1][2] For researchers, scientists, and professionals in drug development, a thorough understanding of DMAEE's fundamental properties is crucial for its effective and safe utilization. This technical guide provides a comprehensive overview of the core basic properties of DMAEE, including its physicochemical characteristics, synthesis, and key applications, with a focus on data-driven insights and detailed experimental methodologies.

Core Physicochemical Properties

DMAEE is a clear, colorless to light yellow liquid at room temperature with a characteristic mild, amine-like odor. Its utility in various applications stems from its specific physical and chemical properties, which are summarized in the table below.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₆H₁₅NO₂ | [1][3] |

| Molecular Weight | 133.19 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 95 °C at 15 mmHg (20 hPa) | |

| Density | 0.954 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.442 | |

| Flash Point | 93 °C (199.4 °F) - closed cup | [2] |

| pKa (Predicted) | 14.37 ± 0.10 | |

| Water Solubility | Soluble | |

| CAS Number | 1704-62-7 | [2][3] |

Basicity

Synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol

The industrial synthesis of DMAEE is primarily achieved through the reaction of dimethylamine with ethylene oxide.[1][2] An alternative laboratory-scale synthesis involves the reaction of diethylene glycolamine with paraformaldehyde and formic acid.

Experimental Protocol: Synthesis from Diethylene Glycolamine

This protocol details a laboratory-scale synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Materials:

-

Diethylene glycolamine

-

Paraformaldehyde

-

Formic acid (88%)

-

Three-necked flask (250 mL)

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of diethylene glycolamine and 34.5 g (1.2 mol) of paraformaldehyde. Stir the mixture for 30 minutes.

-

Addition of Formic Acid: Slowly add 63 g (1.2 mol) of 88% formic acid dropwise to the flask.

-

Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 1 hour.

-

Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80 °C to remove lower-boiling impurities.

-

Purification: Transfer the remaining reaction solution to a 500 mL distillation flask.

-

Fractional Distillation: Conduct a fractional distillation under reduced pressure (-0.094 MPa). Collect and discard the initial fraction that distills at approximately 62 °C.

-

Product Collection: Collect the fraction that distills at 121 °C. This is the purified 2-[2-(Dimethylamino)ethoxy]ethanol.

Applications in Research and Development

DMAEE's unique combination of functional groups makes it a valuable tool in several areas of chemical research and development.

Catalyst for Polyurethane Foams

One of the most significant applications of DMAEE is as a catalyst in the production of polyurethane foams.[2] Its tertiary amine group catalyzes the reaction between isocyanates and polyols. The hydroxyl group allows DMAEE to be chemically incorporated into the polymer backbone, which reduces the odor of the final product.

Experimental Protocol: Polyurethane Foam Formation (Illustrative)

This protocol provides a general outline for the preparation of a polyurethane foam using DMAEE as a catalyst. The specific ratios of reactants will vary depending on the desired foam properties.

Materials:

-

Polyol (e.g., a polyether polyol)

-

Diisocyanate (e.g., toluene diisocyanate - TDI or methylene diphenyl diisocyanate - MDI)

-

2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE) as a catalyst

-

Surfactant (silicone-based)

-

Blowing agent (e.g., water, pentane)

-

Reaction vessel (e.g., a disposable cup)

-

Stirring rod

Procedure:

-

Premix Preparation: In the reaction vessel, thoroughly mix the polyol, surfactant, blowing agent, and DMAEE catalyst.

-

Isocyanate Addition: Add the diisocyanate to the premix.

-

Mixing: Immediately and vigorously stir the mixture for a short period (typically 5-10 seconds) until it becomes homogeneous.

-

Foam Rise: Allow the mixture to expand freely. The reaction is exothermic and will proceed rapidly. The foam will rise and then cure.

-

Curing: Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature to achieve its final physical properties.

Intermediate in the Synthesis of Surfactants

DMAEE serves as a precursor in the synthesis of cationic surfactants.[2] The tertiary amine can be quaternized to introduce a positive charge, while the hydroxyl group provides a site for further modification or contributes to the hydrophilic character of the surfactant molecule. These surfactants have applications as corrosion inhibitors and biocides, particularly in the oil and gas industry.[2]

Precursor for Active Pharmaceutical Ingredients (APIs)

In the pharmaceutical industry, DMAEE is utilized as an intermediate in the synthesis of more complex molecules that may become active pharmaceutical ingredients.[1][4] Its bifunctional nature allows for sequential reactions, building up a molecular scaffold. While not typically a component of the final drug product due to its basicity, its role as a building block is significant.

Biological Activity and Signaling Pathways

Based on available scientific literature, 2-[2-(Dimethylamino)ethoxy]ethanol is primarily recognized for its role as a chemical intermediate and catalyst. There is currently no significant body of research indicating that DMAEE directly and specifically interacts with or modulates biological signaling pathways in the manner of a bioactive signaling molecule. Its biological effects are more generally associated with its physicochemical properties, such as its basicity and potential for irritation at high concentrations. Researchers should handle DMAEE with appropriate safety precautions, as it can be harmful in contact with skin and cause severe skin burns and eye damage.[5]

Conclusion

2-[2-(Dimethylamino)ethoxy]ethanol is a commercially significant chemical with a well-defined set of basic properties that make it highly useful in various industrial and research settings. Its weakly basic nature, coupled with its dual functionality, underpins its primary applications as a catalyst for polyurethanes and as a key intermediate in the synthesis of surfactants and active pharmaceutical ingredients. For professionals in drug development and chemical research, a clear understanding of its synthesis, physicochemical properties, and reactivity is essential for leveraging its potential in the creation of new materials and molecules. Further research into its potential biological interactions, if any, could open up new avenues for its application.

References

- 1. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 2. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 3. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mallak Chemicals [mallakchemicals.com]

- 5. 2-(2-(2-(Dimethylamino)ethoxy)ethoxy)ethanol | C8H19NO3 | CID 10845034 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol (CAS 1704-62-7)

Introduction

2-[2-(Dimethylamino)ethoxy]ethanol, also known as Dimethylaminoethoxyethanol (DMAEE), is a polyfunctional organic compound with the molecular formula C6H15NO2.[1][2] It possesses tertiary amine, ether, and hydroxyl functional groups, making it a versatile molecule in various chemical applications.[1] This compound is a colorless to pale yellow liquid at room temperature with a characteristic mild, amine-like odor.[3]

Primarily, DMAEE is utilized as a high-purity tertiary amine catalyst, especially in the production of polyurethane foams where it facilitates the reaction between isocyanates and polyols.[4] Its reactive hydroxyl group allows it to be chemically incorporated into the polymer matrix, which significantly reduces the amine odor often associated with polyurethane products.[4] Beyond its catalytic role, DMAEE serves as a crucial intermediate in the synthesis of a range of specialty chemicals, including surfactants, corrosion inhibitors, coatings, and adhesives.[5] Its potential use as a solvent for carbon dioxide absorption highlights its relevance in green chemistry and environmental applications.[1][6] While mentioned as an intermediate in the synthesis of active pharmaceutical ingredients, its direct role in drug development is primarily as a building block rather than a pharmacologically active agent itself.[7][8]

Physicochemical Properties

The physical and chemical characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol are summarized below. It is stable under normal conditions but is incompatible with strong oxidizing agents, acids, and isocyanates.[9][10]

| Property | Value | Source(s) |

| CAS Number | 1704-62-7 | [11] |

| Molecular Formula | C6H15NO2 | [11] |

| Molecular Weight | 133.19 g/mol | [2][12] |

| Appearance | Colorless to light yellow liquid | [12] |

| Odor | Mild, amine-like | [3] |

| Density | 0.954 g/mL at 25 °C | [9][10] |

| Boiling Point | 203.5 °C (at 1013 hPa) | [3] |

| 95 °C (at 15 mmHg) | [9][10] | |

| Melting Point | < -70 °C | [3] |

| Flash Point | 86 °C (PMCC) / 93 °C (closed cup) | [12][13] |

| Water Solubility | Soluble / Miscible | [12] |

| Refractive Index (n20/D) | 1.442 | [9][10] |

| Viscosity | 5 mPa.s at 25 °C | [12] |

| pH | 11.5 (10 g/L solution) | [3] |

Synthesis and Manufacturing

2-[2-(Dimethylamino)ethoxy]ethanol is produced on an industrial scale through several synthetic routes. The most common methods involve the reaction of dimethylamine with ethylene oxide or the reaction of diethylene glycol with dimethylamine.[1][7]

Experimental Synthesis Protocol

A detailed two-step laboratory synthesis from diethylene glycolamine is described below.[9][10]

Step 1: Reaction

-

To a 250 mL three-necked flask, add 63.1 g (0.6 mol) of 2-(2-Aminoethoxy)ethanol (diethylene glycolamine) and 34.5 g (1.2 mol) of paraformaldehyde.

-

Stir the mixture for 30 minutes at room temperature.

-

Slowly add 63 g (1.2 mol, 88% purity) of formic acid dropwise to the flask.

-

Heat the reaction mixture to a temperature of 100-110°C and maintain this temperature for 1 hour.

-

After the reaction is complete, perform a distillation under reduced pressure (vacuum at -0.094 MPa, kettle temperature at 80°C) to remove 30 g of the initial fraction. The remaining product at this stage contains approximately 90.0% 2-[2-(Dimethylamino)ethoxy]ethanol.[9][10]

Step 2: Purification

-

Transfer the crude product from the reaction step into a 500 mL distillation flask.

-

Conduct a distillation under reduced pressure (-0.094 MPa).

-

Collect and discard the initial fraction that distills at 62°C.

-

Collect the target product, 2-[2-(Dimethylamino)ethoxy]ethanol, as the fraction distilling at 121°C.

-

This process typically yields the final product with a purity of 99.9%.[9][10]

Caption: Synthesis and purification workflow for DMAEE.

Applications

The unique trifunctional structure of DMAEE makes it a valuable component in diverse industrial applications.

Polyurethane Catalyst

The primary application of DMAEE is as a tertiary amine catalyst in the manufacturing of polyurethane foams.[4][5] It promotes the reaction between isocyanates and polyols, which is fundamental to foam formation. It is particularly effective in formulations with high water content, such as those for low-density packaging foams.[12] The hydroxyl group on the DMAEE molecule allows it to react with and become part of the polymer backbone, which minimizes the release of volatile amines and reduces the final product's odor.

Caption: DMAEE's dual catalytic action in polyurethane foam formation.

Chemical Intermediate

DMAEE is a building block for more complex molecules. Its reactive amine and hydroxyl groups allow it to be modified through reactions like esterification and quaternization to produce:

-

Surfactants and Emulsifiers: Its amphiphilic nature is valuable in formulating cleaning agents and industrial emulsifiers.[4]

-

Coatings and Adhesives: It can be incorporated into formulations to enhance flexibility, adhesion, and binding strength.[4][5]

-

Corrosion Inhibitors: It is used to synthesize compounds that protect metals from corrosion, particularly in boiler systems and pipelines.[1]

Carbon Capture

As a weakly basic amine, DMAEE has been studied for its potential to absorb acidic gases like carbon dioxide (CO₂).[1] It can react reversibly with CO₂, making it a candidate for use in industrial gas purification and carbon capture systems aimed at reducing greenhouse gas emissions.[6]

Toxicological and Safety Profile

DMAEE is classified as a combustible liquid that is harmful in contact with skin and causes serious eye damage.[14][15] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling.[11][14]

Acute Toxicity Data

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 2,460 mg/kg | [14][16] |

| LD50 | Rabbit | Dermal | 1,410 mg/kg (or 1410 µL/kg) | [10][14] |

Ecotoxicity Data

| Test | Species | Exposure | Value | Source(s) |

| LC50 | Leuciscus idus (Ide) | 96 h | ~320 mg/L | [17] |

| EC50 | Daphnia magna (Water Flea) | 48 h | > 100 mg/L | [17] |

| EC50 | Pseudokirchneriella subcapitata (Green Algae) | 72 h | 160 mg/L | [17] |

| EC50 | Activated Sludge Microorganisms | 3 h | > 1,000 mg/L | [17] |

Pharmacokinetics

While not a pharmaceutical agent itself, the pharmacokinetic profile of DMAEE has been studied, providing insight into its behavior in biological systems.

Experimental Protocol: Pharmacokinetic Study in Rats

A study was conducted to determine the absorption, distribution, and excretion of DMAEE in Fischer 344 rats.[18]

-

Dosing: Three groups of rats were administered [14C]-labeled DMAEE:

-

Group 1: 15 mg/kg via intravenous (IV) injection.

-

Group 2: 150 mg/kg via IV injection.

-

Group 3: 150 mg/kg via occluded cutaneous (dermal) application.

-

-

Sample Collection: Plasma, urine, and feces were collected over a 48-72 hour period. Expired air was also collected to measure CO₂.

-

Analysis: The concentration of 14C-labeled DMAEE and its metabolites was quantified in the collected samples to determine its pharmacokinetic parameters.

-

Tissue Distribution: At the end of the study, organs and tissues were harvested to determine the distribution of radioactivity.

Caption: Workflow of a pharmacokinetic study of DMAEE in rats.

Summary of Findings

-

Absorption: DMAEE is readily absorbed through the skin, with a bioavailability of 72-80% following cutaneous application.[18]

-

Distribution: After absorption, it is distributed throughout the body. The highest concentrations are found in the kidney, liver, and lungs, with the lowest concentrations in the brain and fat. There was no evidence of sequestration in any specific organ.[18]

-

Metabolism: Metabolism is not a significant process in the elimination of DMAEE in rats. Less than 1% of the administered dose was excreted as CO₂, and the unchanged parent compound was the primary component found in urine.[18]

-

Excretion: Urine is the major route of excretion. Approximately 30% of the applied dose is eliminated within the first 12 hours.[18]

References

- 1. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. newtopchem.com [newtopchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 8. CAS 1704-62-7: 2-(2-(dimethylamino)ethoxy)ethanol [cymitquimica.com]

- 9. 2-[2-(Dimethylamino)ethoxy]ethanol | 1704-62-7 [chemicalbook.com]

- 10. 1704-62-7 | CAS DataBase [m.chemicalbook.com]

- 11. kmpharma.in [kmpharma.in]

- 12. Wholesale 2-[2-(dimethylamino)ethoxy]ethanol Cas#1704-62-7 Manufacturer and Supplier | MOFAN [mofanpu.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. echemi.com [echemi.com]

- 18. Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

2-[2-(Dimethylamino)ethoxy]ethanol chemical structure and functionality

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-[2-(Dimethylamino)ethoxy]ethanol (DMAEE), a versatile organic compound with significant applications across various industrial and research sectors. This guide details its chemical structure, functional properties, relevant experimental protocols, and key safety data, tailored for professionals in research and development.

Chemical Structure and Identification

2-[2-(Dimethylamino)ethoxy]ethanol, also known as N,N-Dimethyldiglycolamine, is a polyfunctional organic molecule with the chemical formula C₆H₁₅NO₂.[1] Its structure is characterized by the presence of three key functional groups: a tertiary amine, an ether linkage, and a primary hydroxyl group.[1] This unique combination makes it a valuable intermediate and catalyst in numerous chemical processes.[1]

-

IUPAC Name: 2-[2-(dimethylamino)ethoxy]ethanol[2]

-

CAS Number: 1704-62-7[2]

-

Molecular Formula: C₆H₁₅NO₂[3]

-

Linear Formula: (CH₃)₂NCH₂CH₂OCH₂CH₂OH

-

Synonyms: DMAEE, Dimethylaminoethoxyethanol, N,N-Dimethyldiglycolamine[2][3]

The presence of the tertiary amine group imparts basic properties to the molecule, allowing it to act as a catalyst, particularly in polyurethane production, and as a pH adjuster.[1] The hydroxyl group enables it to undergo esterification and other reactions typical of alcohols, making it a reactive intermediate for synthesizing more complex molecules, such as surfactants and active pharmaceutical ingredients (APIs). The ether linkage contributes to its solvency properties and thermal stability.

Physicochemical and Toxicological Data

Quantitative data for 2-[2-(Dimethylamino)ethoxy]ethanol has been compiled from various sources to provide a clear reference for its physical properties and toxicological profile.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 133.19 g/mol | [2][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Odor | Amine-like | |

| Density | 0.954 g/mL at 25 °C | [3] |

| Boiling Point | 95 °C at 15 mm Hg | [3] |

| Flash Point | 93 °C (199 °F) | [1][3][4] |

| Water Solubility | 1000 g/L at 20 °C (Miscible) | [3] |

| Refractive Index (n20/D) | 1.442 | [1][3] |

| pKa | 14.37 ± 0.10 (Predicted) | [3] |

| LogP | -0.778 at 20 °C |[3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Reference(s) |

|---|---|---|---|

| LD50 (Oral) | 2,347 - 2,460 mg/kg | Rat | [4][5] |

| LD50 (Dermal) | 1,410 µL/kg | Rabbit | [3][5] |

| GHS Hazard Statements | H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage) | N/A | [1][2][6] |

| Aquatic Toxicity (Fish) | LC50: ~320 mg/L (96 h) | Leuciscus idus | [6] |

| Aquatic Toxicity (Daphnia) | EC50: >100 mg/L (48 h) | Daphnia magna | [6] |

| Aquatic Toxicity (Algae) | EC50: 160 mg/L (72 h) | Pseudokirchneriella subcapitata |[6] |

Core Functionalities and Applications

The trifunctional nature of DMAEE underpins its widespread use in various fields.

-

Polyurethane Catalyst: It is extensively used as a tertiary amine catalyst in the production of polyurethane foams.[7] It effectively promotes the reaction between isocyanates and polyols, helping to control the foam rise and gel strength. Its integration into the polymer matrix can also reduce the final product's amine odor.

-

Chemical Intermediate: DMAEE is a starting material for synthesizing surfactants, corrosion inhibitors, and plasticizers.[1][7] Its hydroxyl group can be functionalized, while the tertiary amine can be quaternized to produce cationic surfactants, which are sometimes used as biocides in oilfield applications.[1] In pharmaceuticals, it serves as an intermediate for certain active compounds.[8]

-

Carbon Capture: The weakly basic nature of the amine group allows DMAEE to reversibly react with acidic gases.[1] This property has led to research into its use as a solvent for absorbing carbon dioxide from industrial gas streams, positioning it as a compound of interest for green chemistry applications.[1][9]

-

Other Applications: It is also used in coatings and adhesives to improve adhesion and flexibility, in water treatment formulations, and as a pH adjuster in cosmetics.[7]

Experimental Protocols

4.1 Synthesis and Purification of 2-[2-(Dimethylamino)ethoxy]ethanol

The following protocol is based on a documented laboratory-scale synthesis.[3]

Materials:

-

Diethylene glycolamine (0.6 mol)

-

Paraformaldehyde (1.2 mol)

-

Formic acid (88%, 1.2 mol)

-

250 mL three-necked flask

-

500 mL distillation flask

-

Heating mantle, stirrer, and condenser

-

Reduced pressure distillation apparatus

Protocol:

-

Reaction Setup: To a 250 mL three-necked flask, add 63.1 g of diethylene glycolamine and 34.5 g of paraformaldehyde. Stir the mixture for 30 minutes.

-

Reagent Addition: Slowly add 63 g of 88% formic acid dropwise to the flask.

-

Reaction: Heat the reaction mixture to 100-110°C and maintain this temperature for 1 hour.

-

Initial Distillation: After the reaction is complete, perform a distillation under reduced pressure (vacuum -0.094 MPa) with a kettle temperature of 80°C. This step removes some initial fractions. At this stage, the product purity is approximately 90.0%.[3]

-

Purification: Transfer the reaction solution to a 500 mL distillation flask for final purification via reduced pressure distillation (-0.094 MPa).

-

Fraction Collection:

-

First, collect the fraction at 62°C, which primarily contains by-products.

-

Next, collect the target product fraction, 2-[2-(dimethylamino)ethoxy]ethanol, at 121°C.

-

-

Final Product: This protocol reports a final yield of 96.5% with a product purity of 99.9%.[3]

Safety and Handling

2-[2-(Dimethylamino)ethoxy]ethanol is a combustible liquid that is harmful in contact with skin and can cause severe skin and eye damage.[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and tightly fitting safety goggles or a face shield.[5][6] In case of insufficient ventilation, use a full-face respirator.[6]

-

Handling: Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[4][5] Handle in a well-ventilated area.

-

Storage: Store in a cool, well-ventilated place in a tightly closed container.[4][5] The material is stable under normal storage conditions but is incompatible with strong oxidizing agents, acids, and isocyanates.[3]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[6]

-

Inhalation: Move the person to fresh air.[6]

-

References

- 1. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 2. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[2-(Dimethylamino)ethoxy]ethanol | 1704-62-7 [chemicalbook.com]

- 4. 2-[2-(Dimethylamino)ethoxy]ethanol - Safety Data Sheet [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. nbinno.com [nbinno.com]

- 8. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

2-[2-(Dimethylamino)ethoxy]ethanol physical and chemical characteristics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical characteristics of 2-[2-(Dimethylamino)ethoxy]ethanol. The information is compiled to support research, scientific, and drug development applications, presenting quantitative data in a clear, tabular format, alongside detailed experimental protocols and logical workflow diagrams.

Core Physical and Chemical Characteristics

2-[2-(Dimethylamino)ethoxy]ethanol is an organic compound that is a liquid at room temperature.[1] It is characterized by the presence of a tertiary amine, an ether, and a hydroxyl group, which gives it polyfunctional properties.[1] As an organic amine, it behaves as a weak base.[1]

Table of Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 2-[2-(dimethylamino)ethoxy]ethanol | [1] |

| Synonyms | N,N-Dimethyldiglycolamine, (N,N-Dimethylaminoethoxy)ethanol, 2-(2-N,N-Dimethylaminoethoxy)ethanol, DMAEE | [1][2] |

| CAS Number | 1704-62-7 | [1] |

| Molecular Formula | C₆H₁₅NO₂ | [1] |

| Molecular Weight | 133.19 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 95 °C at 15 mmHg | [3] |

| Density | 0.954 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.442 | [3] |

| Flash Point | 93 °C (199 °F) | [1] |

| Water Solubility | 1000 g/L at 20 °C | [2] |

| pKa (Predicted) | 14.37 ± 0.10 | [2] |

| LogP | -0.778 at 20 °C | [2] |

Experimental Protocols

The following sections detail standardized methodologies for the synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol and the determination of its key physical and chemical properties.

Synthesis and Purification

The industrial synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol is primarily achieved through the reaction of dimethylamine with ethylene oxide.[4]

Experimental Protocol: Synthesis

-

Reaction Setup: In a suitable pressure reactor, combine dimethylamine and ethylene oxide. The reaction is typically carried out in the liquid phase.

-

Reaction Conditions: Heat the mixture under pressure. The precise temperature and pressure will influence the reaction rate and product distribution.

-

Monitoring: Monitor the reaction progress by analytical techniques such as gas chromatography (GC) to determine the consumption of reactants and the formation of the product.

-

Work-up: Once the reaction is complete, cool the reactor and carefully vent any excess pressure. The crude product will contain 2-[2-(Dimethylamino)ethoxy]ethanol along with unreacted starting materials and potential side products.

Experimental Protocol: Purification

-

Distillation Setup: Assemble a vacuum distillation apparatus.

-

Fractional Distillation: Transfer the crude reaction mixture to the distillation flask.

-

Purification: Heat the flask and collect the fraction that distills at 95 °C under a reduced pressure of 15 mmHg to obtain purified 2-[2-(Dimethylamino)ethoxy]ethanol.[3]

Determination of Physical and Chemical Properties

The following are standard laboratory protocols for the determination of the key physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol.

Experimental Protocol: Boiling Point Determination

-

Apparatus: Use a standard distillation apparatus or a micro boiling point apparatus.

-

Procedure: Place a small sample of the purified liquid in the apparatus. Heat the sample gently and record the temperature at which the liquid and vapor phases are in equilibrium at a given pressure. For this compound, the boiling point is 95 °C at 15 mmHg.[3]

Experimental Protocol: Density Measurement (ASTM D4052)

-

Apparatus: Utilize a digital density meter.

-

Calibration: Calibrate the instrument with a standard of known density.

-

Measurement: Introduce the liquid sample into the meter's measuring cell, ensuring no air bubbles are present. The instrument will measure the density of the sample at a specified temperature (e.g., 25 °C).

Experimental Protocol: Refractive Index Measurement

-

Apparatus: Use an Abbe refractometer.

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Measurement: Apply a few drops of the sample onto the prism of the refractometer. Illuminate the sample and adjust the instrument to bring the dividing line between the light and dark fields into focus on the crosshairs. Read the refractive index from the scale at a specified temperature (e.g., 20 °C).

Experimental Protocol: Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

-

Apparatus: Use a Pensky-Martens closed-cup tester.

-

Procedure: Fill the test cup with the sample to the specified level. Heat the sample at a controlled rate while stirring. Apply an ignition source at regular temperature intervals. The flash point is the lowest temperature at which the vapors of the sample ignite.

Experimental Protocol: Water Solubility Determination

-

Procedure: In a flask, add a known volume of distilled water. Incrementally add a known mass of 2-[2-(Dimethylamino)ethoxy]ethanol while stirring at a constant temperature (e.g., 20 °C). Continue adding the compound until a separate phase is observed, indicating saturation.

-

Quantification: The solubility is calculated as the mass of the solute dissolved per volume of the solvent.

Experimental Protocol: pKa Determination (Potentiometric Titration)

-

Apparatus: Use a calibrated pH meter and a burette.

-

Procedure: Prepare a solution of 2-[2-(Dimethylamino)ethoxy]ethanol of known concentration in water. Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

-

Measurement: Record the pH of the solution after each addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.

Experimental Protocol: Spectroscopic Analysis

-

¹H and ¹³C NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire the spectra on an NMR spectrometer. The resulting spectra can be used to confirm the molecular structure.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the neat liquid using an FT-IR spectrometer. Characteristic peaks for the O-H, C-O, and C-N bonds can be identified.

-

Mass Spectrometry (MS): Introduce the sample into a mass spectrometer to determine the molecular weight and fragmentation pattern, which can further confirm the structure.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Caption: Synthesis and purification workflow for 2-[2-(Dimethylamino)ethoxy]ethanol.

Note on Signaling Pathways: A thorough literature search did not reveal any established biological signaling pathways directly involving 2-[2-(Dimethylamino)ethoxy]ethanol. Its primary applications are in industrial chemistry, particularly as a catalyst for polyurethane foams and in the synthesis of surfactants.[1] Therefore, a signaling pathway diagram is not applicable based on current scientific knowledge.

References

2-[2-(Dimethylamino)ethoxy]ethanol: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a versatile tertiary amine utilized in various industrial and research applications, including as a catalyst in polyurethane foam production and in the synthesis of pharmaceuticals. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents visual workflows to aid in experimental design.

Core Properties of 2-[2-(Dimethylamino)ethoxy]ethanol

| Property | Value | Reference |

| Molecular Formula | C6H15NO2 | --INVALID-LINK-- |

| Molecular Weight | 133.19 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |

| Odor | Amine-like | --INVALID-LINK-- |

| Boiling Point | 95 °C at 15 mm Hg | --INVALID-LINK-- |

| Density | 0.954 g/mL at 25 °C | --INVALID-LINK-- |

| Flash Point | 93 °C (closed cup) | --INVALID-LINK-- |

| pH | 10.9 | --INVALID-LINK-- |

Solubility Profile

The solubility of 2-[2-(Dimethylamino)ethoxy]ethanol is a critical parameter for its application in various formulations and reaction media.

Aqueous Solubility

2-[2-(Dimethylamino)ethoxy]ethanol is completely miscible with water.[1] One source quantifies its solubility as 1000 g/L at 20 °C.

Organic Solvent Solubility

| Solvent | Solubility Description |

| Chloroform | Slightly soluble[2] |

| Methanol | Slightly soluble[2] |

Stability Profile

Understanding the stability of 2-[2-(Dimethylamino)ethoxy]ethanol is essential for determining its shelf-life, appropriate storage conditions, and compatibility with other substances.

General Stability and Storage

Under normal conditions, 2-[2-(Dimethylamino)ethoxy]ethanol is considered stable.[3] For optimal preservation, it is recommended to store the compound in a dry, cool, and well-ventilated area, away from heat, open flames, sparks, and direct sunlight.[4][5] After use, the container should be tightly sealed to prevent moisture contamination and reaction with other atmospheric components.[5] One commercially available product containing this chemical has a stated shelf life of 36 months.[5]

Incompatibilities and Hazardous Decomposition

2-[2-(Dimethylamino)ethoxy]ethanol is incompatible with several classes of substances. Contact with strong oxidizing agents, acids, and isocyanates should be avoided.[6] It is also incompatible with sodium hypochlorite and both organic and mineral acids.[3] The compound may slowly corrode metals such as copper, aluminum, zinc, and galvanized surfaces.[3] A violent decomposition, potentially leading to an explosion, can occur upon reaction with peroxides.[3]

In the event of decomposition, hazardous products such as oxides of carbon and nitrogen, as well as ammonia, may be released.[4] The formation of nitric acid can also occur if nitrogen oxides react with water vapor.[3]

Experimental Protocols

Detailed experimental data from specific studies on the solubility and stability of 2-[2-(Dimethylamino)ethoxy]ethanol are limited. Therefore, the following sections provide generalized, yet detailed, protocols for determining these properties, adapted from standard methodologies for amines and chemical compounds.

Protocol for Determining Aqueous and Organic Solubility

This protocol outlines a standard method for the quantitative determination of solubility.

-

Materials and Equipment:

-

2-[2-(Dimethylamino)ethoxy]ethanol

-

Selected solvents (e.g., water, methanol, chloroform, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or agitator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, RI) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare saturated solutions by adding an excess amount of 2-[2-(Dimethylamino)ethoxy]ethanol to a known volume of the selected solvent in a vial.

-

Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials to separate the undissolved solute.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent.

-

Analyze the concentration of 2-[2-(Dimethylamino)ethoxy]ethanol in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility in g/L or mol/L.

-

Protocol for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a compound and identifying potential degradation products.

-

Materials and Equipment:

-

2-[2-(Dimethylamino)ethoxy]ethanol

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for acid and base hydrolysis)

-

Hydrogen peroxide (H2O2) solution (for oxidation)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with a light source compliant with ICH Q1B guidelines

-

HPLC or GC system with a mass spectrometer (MS) detector for identification of degradation products.

-

-

Procedure:

-

Acid and Base Hydrolysis:

-

Dissolve a known concentration of 2-[2-(Dimethylamino)ethoxy]ethanol in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions.

-

Expose the solutions to elevated temperatures (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC-MS or GC-MS.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H2O2).

-

Maintain the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at various time intervals.

-

-

Thermal Degradation:

-

Expose a solid or liquid sample of the compound to high temperatures (e.g., 80 °C) in a stability chamber.

-

Analyze the sample at predetermined time points.

-

-

Photolytic Degradation:

-

Expose a solid or liquid sample to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

-

Ensure a control sample is protected from light to differentiate between thermal and photolytic degradation.

-

Analyze both the exposed and control samples.

-

-

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. univarsolutions.com [univarsolutions.com]

- 2. 2-[2-(Dimethylamino)ethoxy]ethanol, 1704-62-7, 2-(2-dimethylaminoethoxy)-ethano; 2-[2-(dimethylamino)ethoxy]-ethano; Dimethylaminoethoxyethanol [mallakchemicals.com]

- 3. bdmaee.net [bdmaee.net]

- 4. tri-iso.com [tri-iso.com]

- 5. bdmaee.net [bdmaee.net]

- 6. 2-[2-(Dimethylamino)ethoxy]ethanol | 1704-62-7 [chemicalbook.com]

An In-depth Technical Guide to 2-[2-(Dimethylamino)ethoxy]ethanol

This technical guide provides a comprehensive overview of 2-[2-(Dimethylamino)ethoxy]ethanol, a versatile organic compound with significant applications in industrial chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synonyms, physicochemical properties, synthesis, analysis, and key applications.

Chemical Identity and Synonyms

2-[2-(Dimethylamino)ethoxy]ethanol is known by a multitude of synonyms and alternative names in commercial and scientific literature. A comprehensive list is provided below to aid in its identification.

Table 1: Synonyms and Alternative Names for 2-[2-(Dimethylamino)ethoxy]ethanol

| Type | Name | Source |

| IUPAC Name | 2-[2-(dimethylamino)ethoxy]ethanol | PubChem[1] |

| Common Synonyms | (N,N-Dimethylaminoethoxy)ethanol | Wikipedia[2] |

| 2-(2-Dimethylaminoethoxy)ethanol | Ataman Kimya | |

| 2-(2-N,N-Dimethylaminoethoxy)ethanol | Wikipedia[2] | |

| Dimethylaminoethoxyethanol | Ataman Kimya | |

| N,N-Dimethyldiglycolamine | PubChem[1], Wikipedia[2] | |

| Ethanol, 2-[2-(dimethylamino)ethoxy]- | Ataman Kimya | |

| Ethylene Glycol Mono[2-(dimethylamino)ethyl] Ether | Ataman Kimya | |

| Trade Names/Codes | Jeffcat ZR 70 | |

| Kaolizer 26 | ||

| Lupragen N 107 | ||

| Niax DMEE | ||

| PC CAT NP 70 | ||

| Tegoamin DMEE | ||

| Texacat ZR-70 | ||

| Toyocat RX 3 | ||

| Registry Numbers | CAS Number: 1704-62-7 | Sigma-Aldrich[3] |

| EC Number: 216-940-1 | Sigma-Aldrich[3] | |

| UNII: C3YTX3O172 | PubChem[1] | |

| Other Identifiers | NSC 3146 | PubChem[1] |

| DMAE-EO |

Physicochemical Properties

A summary of the key physicochemical properties of 2-[2-(Dimethylamino)ethoxy]ethanol is presented in the table below.

Table 2: Physicochemical Properties of 2-[2-(Dimethylamino)ethoxy]ethanol

| Property | Value | Source |

| Molecular Formula | C6H15NO2 | PubChem[1] |

| Molecular Weight | 133.19 g/mol | PubChem[1], Sigma-Aldrich[3] |

| Appearance | Colorless to pale yellow liquid | Ataman Kimya |

| Odor | Amine-like | Ataman Kimya |

| Density | 0.954 g/mL at 25 °C | Sigma-Aldrich[3] |

| Boiling Point | 95 °C at 15 mmHg | Sigma-Aldrich[3] |

| Flash Point | 93 °C (closed cup) | Sigma-Aldrich[3] |

| Refractive Index | n20/D 1.442 | Sigma-Aldrich[3] |

| Solubility | Miscible with water | Ataman Kimya |

Synthesis and Purification

The primary industrial synthesis of 2-[2-(Dimethylamino)ethoxy]ethanol involves the reaction of dimethylamine with diethylene glycol or the reaction of N,N-dimethylethanolamine with ethylene oxide.[4]

Experimental Protocol: Synthesis from N,N-Dimethylethanolamine and Ethylene Oxide (Generalized)

This protocol is a generalized representation based on patent literature.[4] Exact conditions may vary.

Materials:

-

N,N-Dimethylethanolamine

-

Ethylene oxide

-

Catalyst (e.g., sodium methoxide)

Equipment:

-

Autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene oxide inlet.

-

Distillation apparatus.

Procedure:

-

Charge the autoclave with N,N-dimethylethanolamine and the catalyst.

-

Purge the reactor with an inert gas (e.g., nitrogen).

-

Heat the mixture to the desired reaction temperature (e.g., 80-120 °C).

-

Introduce ethylene oxide into the reactor under pressure, maintaining the desired temperature.

-

After the reaction is complete (indicated by a drop in pressure), cool the reactor.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate 2-[2-(Dimethylamino)ethoxy]ethanol.[4]

Caption: Generalized workflow for the synthesis and purification of 2-[2-(Dimethylamino)ethoxy]ethanol.

Analytical Methods

Standard analytical techniques are employed for the characterization and quality control of 2-[2-(Dimethylamino)ethoxy]ethanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and quantifying the compound and any impurities.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure.[1][5]

Applications

The primary application of 2-[2-(Dimethylamino)ethoxy]ethanol is as a catalyst in the production of polyurethane foams. It acts as a blowing catalyst, promoting the reaction between water and isocyanate to generate carbon dioxide, which expands the foam.

Experimental Protocol: Preparation of Flexible Polyurethane Foam (Generalized)

This protocol is a generalized representation based on patent literature and technical articles.[6][7]

Materials:

-

Polyol (e.g., polyether polyol)

-

Isocyanate (e.g., Toluene diisocyanate - TDI)

-

Water (blowing agent)

-

2-[2-(Dimethylamino)ethoxy]ethanol (catalyst)

-

Silicone surfactant (foam stabilizer)

-

Other catalysts (e.g., tin-based gelling catalyst)

Equipment:

-

High-speed mixer

-

Mold

Procedure:

-

In a suitable container, premix the polyol, water, silicone surfactant, and 2-[2-(Dimethylamino)ethoxy]ethanol.

-

In a separate container, measure the required amount of isocyanate.

-

Add the isocyanate to the polyol premix and immediately begin high-speed mixing for a short duration (e.g., 5-10 seconds).

-

Quickly pour the reacting mixture into a mold and allow it to rise and cure.

-

The foam is typically allowed to cure for at least 24 hours before being cut or tested.

Caption: Generalized workflow for the preparation of flexible polyurethane foam.

Biological Activity and Signaling Pathways

Extensive literature searches did not reveal any direct involvement of 2-[2-(Dimethylamino)ethoxy]ethanol in specific biological or chemical signaling pathways. Toxicological studies in rats have shown that the compound is readily absorbed through the skin but is not significantly metabolized, with the unchanged compound being the primary component excreted in urine.[8] Notably, the lowest concentrations of the compound were found in the brain, suggesting limited penetration of the blood-brain barrier.[8] This pharmacokinetic profile makes it unlikely that 2-[2-(Dimethylamino)ethoxy]ethanol has significant direct effects on central nervous system signaling pathways. The available data points to its primary role as an industrial chemical with low systemic toxicity under the tested conditions.[8]

Safety Information

2-[2-(Dimethylamino)ethoxy]ethanol is classified as a combustible liquid and can cause skin irritation and serious eye damage. It is harmful if it comes into contact with the skin. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical.[3] For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2-(2-(Dimethylamino)ethoxy)ethanol | C6H15NO2 | CID 74348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-(Dimethylamino)ethoxy)ethanol - Wikipedia [en.wikipedia.org]

- 3. 2- 2-(Dimethylamino)ethoxy ethanol 98 1704-62-7 [sigmaaldrich.com]

- 4. US20120264979A1 - Process for preparing n,n-dimethylaminoethoxyethanol - Google Patents [patents.google.com]

- 5. 2-((2-(2-(Dimethylamino)ethoxy)ethyl)(methyl)amino)ethanol | C9H22N2O2 | CID 3086157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

- 7. How to Design Formulations for Flexible Polyurethane Foam? | Sabtech [sabtechmachine.com]

- 8. Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N,N-Dimethyldiglycolamine: Foundational Research

This technical guide provides a comprehensive overview of the foundational research on N,N-Dimethyldiglycolamine, also known as 2-[2-(Dimethylamino)ethoxy]ethanol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and key applications.

Core Chemical Properties and Data

N,N-Dimethyldiglycolamine is a bifunctional organic compound possessing both a tertiary amine and a primary alcohol functional group, linked by an ether. This structure imparts unique chemical properties that make it a valuable intermediate and catalyst in various chemical processes.

Quantitative Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C6H15NO2 | [1] |

| Molar Mass | 133.19 g/mol | [1] |

| CAS Number | 1704-62-7 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Slight amine odor | [2] |

| Boiling Point | 201-205 °C (at 760 mmHg); 95 °C (at 15 mmHg) | |

| Melting Point | < -20 °C | [2] |

| Density | 0.950 - 0.96 g/cm³ at 20 °C | [2] |

| Viscosity | 4-5 mPa·s at 25 °C | |

| Flash Point | 86-93 °C | |

| Vapor Pressure | <6.7 Pa at 21 °C | |

| Water Solubility | Soluble | |

| Refractive Index | ~1.442 | [1] |

Synthesis of N,N-Dimethyldiglycolamine

The primary industrial synthesis of N,N-Dimethyldiglycolamine involves the reaction of dimethylamine with ethylene oxide. This process can be tuned to co-produce N,N-dimethylethanolamine.

General Synthesis Workflow

Experimental Protocols

The following protocols are based on a patented method for the production of N,N-Dimethyldiglycolamine (DMAEE) and co-production of N,N-Dimethylethanolamine (DMAE).

Protocol 1: High-Pressure Synthesis

-

Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

-

Inerting: The reactor is purged with nitrogen three times to create an inert atmosphere.

-

Reactant Addition: 44g (1 mol) of ethylene oxide is introduced into the autoclave.

-

Pressurization: The reactor is pressurized with nitrogen to 1.2 MPa.

-

Reaction Conditions: The mixture is heated to 80°C and the reaction proceeds for 4 hours.

-

Work-up: The resulting 112 g of the reaction solution is collected.

-

Purification: The reaction mixture is subjected to reduced pressure distillation (20 mmHg). Fractions are collected at 40-70°C (yielding 48.7g of DMAE aqueous solution) and 90-95°C (yielding 61.5g of DMAEE). The conversion of dimethylamine was reported to be 100%.

Protocol 2: Atmospheric Pressure Synthesis

-

Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

-

Inerting: The reactor is purged with nitrogen three times.

-

Reactant Addition: 44g (1 mol) of ethylene oxide is introduced into the autoclave.

-

Reaction Conditions: The reaction is carried out at atmospheric pressure. The temperature is raised to 80°C and maintained for 2 hours.

-

Work-up: The reaction solution is collected.

-

Purification: The product is purified by reduced pressure distillation (20 mmHg), collecting fractions at 40-70°C (81.5 g of DMAE aqueous solution) and 90-95°C (12.1 g of DMAEE).

Protocol 3: Low-Temperature Synthesis

-

Reaction Setup: A 250 ml autoclave is charged with 68g of an aqueous solution of dimethylamine (0.5 mol).

-

Inerting: The reactor is purged with nitrogen three times.

-

Reactant Addition: 22g (0.5 mol) of ethylene oxide is introduced into the autoclave.

-

Reaction Conditions: The reaction is conducted at atmospheric pressure. The temperature is increased to 40°C for 2 hours.

-

Work-up: 88.6 g of the reaction solution is collected.

-

Purification: The mixture is distilled under reduced pressure (20 mmHg). The fraction collected at 40-70°C yielded 87.2 g of DMAE aqueous solution, with 1.2 g of DMAEE remaining as the heavy component at the bottom of the kettle.

Applications and Industrial Relevance

N,N-Dimethyldiglycolamine is a versatile chemical with several industrial applications, primarily driven by its catalytic activity.

Key Application: Polyurethane Foam Catalyst

The most significant application of N,N-Dimethyldiglycolamine is as a tertiary amine catalyst in the production of polyurethane foams.[3] It is particularly effective in formulations for low-density packaging foams.[3]

Other Notable Applications

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex molecules and fine chemicals.[3]

-

Surfactants: N,N-Dimethyldiglycolamine is used in the production of surfactants which can also act as corrosion inhibitors.[1]

-

Carbon Dioxide Absorption: Due to its basic nature, it has been investigated for its potential to absorb greenhouse gases like carbon dioxide.[1]

-

Process Regulators and Propellants: It also finds use as a process regulator and as a blowing agent in certain applications.[1]

Safety and Handling

N,N-Dimethyldiglycolamine is classified as a hazardous substance. It is harmful if swallowed and can cause severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. When handling this chemical, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection. Work should be conducted in a well-ventilated area. In case of contact, immediate first aid measures as outlined in the Safety Data Sheet (SDS) should be followed. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and isocyanates.[3]

References

A Comprehensive Technical Guide to the Safe Handling of 2-[2-(Dimethylamino)ethoxy]ethanol in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling, storage, and disposal of 2-[2-(Dimethylamino)ethoxy]ethanol (CAS: 1704-62-7), a versatile chemical intermediate commonly used in various industrial and research applications, including the synthesis of pharmaceuticals and as a catalyst in polyurethane foam production.[1][2][3][4] Adherence to strict safety protocols is paramount to mitigate the potential hazards associated with this compound.

Chemical and Physical Properties

Understanding the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Reference |

| Molecular Formula | C6H15NO2 | [5][6] |

| Molecular Weight | 133.19 g/mol | [2][6] |

| Appearance | Colorless to light yellow liquid | [2][5][7] |

| Odor | Amine-like | [2] |

| Boiling Point | 95 °C at 20 hPa | [5] |

| Flash Point | 93 °C (closed cup) | [5][8] |

| Density | 0.954 g/cm³ at 25 °C | [5] |

| Solubility in Water | Miscible | [2][7] |

| Vapor Pressure | < 1 mbar at 25 °C | [7] |

Toxicological Data

Exposure to 2-[2-(Dimethylamino)ethoxy]ethanol can pose significant health risks. The following table summarizes key toxicological data.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | 2347 - 2460 mg/kg | Harmful if swallowed | [5][9] |

| LD50 | Rabbit | Dermal | 1410 mg/kg | Harmful in contact with skin | [9] |

| Skin Corrosion/Irritation | Rabbit | Dermal | Causes skin irritation | Irritant | [5][9] |

| Serious Eye Damage/Irritation | Rabbit | Eyes | Causes serious eye damage | Corrosive | [5][9] |

Hazard Identification and GHS Classification

2-[2-(Dimethylamino)ethoxy]ethanol is classified as a hazardous substance.

-

GHS Pictograms:

-

Corrosion

-

Exclamation Mark

-

-

Signal Word: Danger

-

Hazard Statements:

Experimental Protocols

Cutaneous Toxicity Study in Rabbits

A study was conducted to evaluate the repeated cutaneous toxicity of 2-[2-(Dimethylamino)ethoxy]ethanol.[1]

-

Objective: To determine the potential for cumulative percutaneous systemic toxicity.

-

Methodology:

-

New Zealand White rabbits were used as the test subjects.

-

The chemical was applied daily for 9 days at doses of 0 (control), 50, 250, and 500 mg/kg.

-

A 6-hour occluded contact was maintained for each application.

-

Clinical signs, body weight, food consumption, and serum chemistry were monitored throughout the study.

-

Hematological parameters were assessed.

-

At the end of the study, histopathological examinations of the treated skin were performed.

-

-

Results: No significant systemic toxicity was observed. The primary effects were localized to the skin, including acanthosis and ulcerative/necrotizing dermatitis.[1] Hematological changes were consistent with a response to cutaneous inflammation.[1]

Pharmacokinetic Study in Rats

The absorption, distribution, and excretion of 2-[2-(Dimethylamino)ethoxy]ethanol were investigated in Fischer 344 rats.[1]

-

Objective: To understand the pharmacokinetic profile of the chemical following intravenous and cutaneous administration.

-

Methodology:

-

Rats received either an intravenous dose (15 or 150 mg/kg) or an occluded cutaneous dose (150 mg/kg) of [14C]-labeled 2-[2-(Dimethylamino)ethoxy]ethanol.

-

The distribution and elimination of radioactivity were monitored for 48-72 hours.

-

Plasma concentrations were measured over time to determine absorption and elimination kinetics.

-

Urine, feces, and expired air were collected to identify the major routes of excretion.

-

The presence of the parent compound and metabolites in urine was analyzed.

-

-

Results: The chemical was readily absorbed through the skin, with a bioavailability of 72-80%.[1] It was distributed throughout the body, with the highest concentrations in the kidney, liver, and lungs.[1] The primary route of excretion was urine, with the majority being the unchanged parent compound, indicating that metabolism is not a significant elimination pathway in rats.[1]

Signaling Pathways and Logical Relationships

While specific molecular signaling pathways for the toxicity of 2-[2-(Dimethylamino)ethoxy]ethanol are not well-documented in publicly available literature, a logical workflow for risk assessment and safe handling can be established.

Safe Handling and Storage

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[5][9]

-

Ensure safety showers and eyewash stations are readily accessible.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat or chemical-resistant suit.[5]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a full-face respirator with appropriate cartridges.[5]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe vapors or mists.[5]

-

Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][9]

Storage

-

Keep containers tightly closed and upright to prevent leakage.[5]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and isocyanates.[3][5][11]

Accidental Release and First Aid Measures

Spill and Leak Procedures

A systematic approach is crucial for managing spills of 2-[2-(Dimethylamino)ethoxy]ethanol.

-

Personal Precautions: Wear appropriate PPE.[5]

-

Environmental Precautions: Prevent the chemical from entering drains.[10]

-

Containment and Cleanup:

First Aid Measures

-

General Advice: Consult a physician and show them the Safety Data Sheet (SDS).[5]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[5][10]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5][9]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[5][9]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[5][10]

Disposal Considerations

Dispose of 2-[2-(Dimethylamino)ethoxy]ethanol and its containers in accordance with local, state, and federal regulations. Do not dispose of it in the sewer system.[9][12]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[5][9]

-

Incompatible Materials: Strong oxidizing agents, acids, and isocyanates.[3][5][11]

-

Hazardous Decomposition Products: Under fire conditions, it can produce carbon oxides and nitrogen oxides (NOx).[5][9]

This guide is intended to provide comprehensive safety information. Always refer to the specific Safety Data Sheet (SDS) for 2-[2-(Dimethylamino)ethoxy]ethanol before use and ensure that all laboratory personnel are adequately trained in its safe handling.

References

- 1. Toxicity and pharmacokinetics of 2-(2-dimethylaminoethoxy)ethanol following cutaneous dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. 2-[2-(Dimethylamino)ethoxy]ethanol, 1704-62-7, 2-(2-dimethylaminoethoxy)-ethano; 2-[2-(dimethylamino)ethoxy]-ethano; Dimethylaminoethoxyethanol [mallakchemicals.com]

- 5. egr.msu.edu [egr.msu.edu]

- 6. ehs.unm.edu [ehs.unm.edu]

- 7. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 8. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]

- 9. purdue.edu [purdue.edu]

- 10. burrell.edu [burrell.edu]

- 11. ntrl.ntis.gov [ntrl.ntis.gov]

- 12. lsu.edu [lsu.edu]

Spectroscopic Profile of 2-[2-(Dimethylamino)ethoxy]ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol (CAS No. 1704-62-7), a compound of interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for 2-[2-(Dimethylamino)ethoxy]ethanol, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

| Data not publicly available | - | - | - |

¹³C NMR (Carbon-13 NMR) Data

Carbon-13 NMR spectroscopy provides information on the different carbon environments within a molecule.[1]

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | N(CH₃)₂ |

| Data not publicly available | N-CH₂ |

| Data not publicly available | O-CH₂ |

| Data not publicly available | O-CH₂ |

| Data not publicly available | HO-CH₂ |

Note: While the existence of NMR data is confirmed in databases, specific, publicly available peak lists with chemical shifts, multiplicities, and coupling constants are not readily found. The assignments provided are based on the known chemical structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is useful for identifying the functional groups present in a compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Broad, ~3400 | Strong | O-H stretch (alcohol) |

| ~2950-2800 | Strong | C-H stretch (alkane) |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~1050 | Strong | C-N stretch (amine) |

Note: The IR data presented is a prediction based on characteristic functional group absorption regions. While the availability of Near-IR spectra is mentioned in some databases, a detailed peak table for the mid-IR region is not publicly accessible.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The availability of GC-MS data for this compound has been noted.[1]

| m/z Ratio | Relative Intensity (%) | Possible Fragment |

| 133 | Data not publicly available | [M]⁺ (Molecular Ion) |

| Data not publicly available | 100 | Base Peak |

| Data not publicly available | - | - |

| Data not publicly available | - | - |

Note: A detailed mass spectrum with a complete list of fragments and their relative intensities is not publicly available.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for the analysis of a liquid organic compound like 2-[2-(Dimethylamino)ethoxy]ethanol.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

2-[2-(Dimethylamino)ethoxy]ethanol sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm diameter)

-

Pipette and vial

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the 2-[2-(Dimethylamino)ethoxy]ethanol sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

-

Gently vortex the vial to ensure the sample is completely dissolved.

-

Using a pipette, transfer the solution into a clean 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

-

Data Acquisition for ¹H NMR:

-

Set the appropriate spectral width and acquisition time.

-

Apply a standard 90° pulse sequence.

-

Collect a suitable number of scans to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to ¹H NMR.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

-

Infrared (IR) Spectroscopy Protocol

Objective: To obtain the infrared spectrum of the neat liquid sample.

Materials:

-

2-[2-(Dimethylamino)ethoxy]ethanol sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Pipette

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or acetone and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Using a pipette, place a single drop of the 2-[2-(Dimethylamino)ethoxy]ethanol sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

-

Data Acquisition:

-

Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with known functional group frequencies to confirm the structure of the compound.

-

-

Cleaning: After the measurement, carefully clean the ATR crystal with a lint-free wipe soaked in an appropriate solvent to remove all traces of the sample.

Mass Spectrometry (MS) Protocol

Objective: To determine the molecular weight and fragmentation pattern of the compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

-

2-[2-(Dimethylamino)ethoxy]ethanol sample

-

Volatile solvent for dilution (e.g., dichloromethane or methanol)

-

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or mid-polar column)

-

Autosampler vials with caps

-

Micropipette

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2-[2-(Dimethylamino)ethoxy]ethanol sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol. Transfer the solution to an autosampler vial.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C). Use a split or splitless injection mode as appropriate for the sample concentration.

-

GC Oven Program: Set an appropriate temperature program to separate the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.

-

Mass Spectrometer:

-

Set the ion source temperature (e.g., 230 °C) and the quadrupole temperature (e.g., 150 °C).

-

Use electron ionization (EI) at a standard energy of 70 eV.

-

Set the mass scan range to cover the expected molecular weight and fragment ions (e.g., m/z 35-300).

-

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC-MS system. The data acquisition will be initiated by the instrument software.

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to 2-[2-(Dimethylamino)ethoxy]ethanol.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight of the compound.

-

Analyze the fragmentation pattern by identifying the major fragment ions and their relative intensities. Compare the obtained spectrum with a reference library (e.g., NIST) if available.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Methodological & Application